REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12]O.[ClH:14]>>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][Cl:14]
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Name
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Quantity
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25.09 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=C1)OC)OC)CO
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Name
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Quantity
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75 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting white suspension was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was then extracted with CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Reaction Time |
30 min |
Name
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Type
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product
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Smiles
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BrC1=C(C=C(C(=C1)OC)OC)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |